![molecular formula C20H17N3OS B4896044 4-benzyl-3-(benzylthio)-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4896044.png)
4-benzyl-3-(benzylthio)-5-(2-furyl)-4H-1,2,4-triazole
Description
Synthesis Analysis
The synthesis of related triazole compounds often involves cyclization reactions, where precursors like dithiocarbazinic acid salts are cyclized under specific conditions. For example, microwave-assisted synthesis has been employed for the efficient creation of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles, highlighting the adaptability of synthesis methods for triazole derivatives (Lakshman & Gupta, 2009).
Molecular Structure Analysis
Triazole derivatives demonstrate diverse molecular structures, often influenced by substituent groups. Crystallographic studies reveal that these molecules can exhibit various conformations, with hydrogen bonding and π-π stacking interactions playing significant roles in stabilizing their structures. For instance, different triazole compounds have shown a range of dihedral angles between rings and various intermolecular interactions, indicating the structural versatility of the triazole core (Zareef, Iqbal, & Parvez, 2008).
properties
IUPAC Name |
4-benzyl-3-benzylsulfanyl-5-(furan-2-yl)-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFMRBGOYPNVCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-3-(benzylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazole |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.